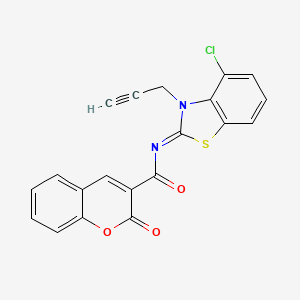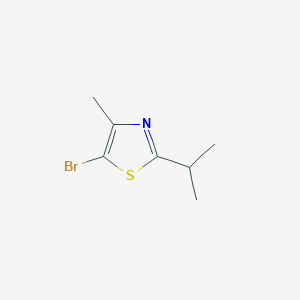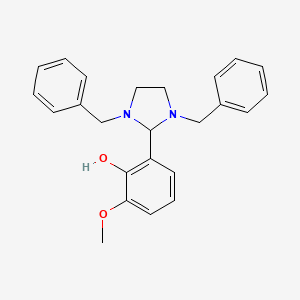
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is a useful research compound. Its molecular formula is C20H11ClN2O3S and its molecular weight is 394.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Studies
- Synthesis and Antibacterial Properties: N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS), a related compound, was synthesized and its metal complexes were tested for antibacterial activities against various strains such as E. coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa. The compounds showed significant activity relative to common antibiotics (Obasi et al., 2017).
Anticancer Agents
- Pro-apoptotic Indapamide Derivatives: Derivatives of indapamide, including compounds with a similar structure, showed proapoptotic activity on melanoma cell lines, suggesting their potential as anticancer agents (Yılmaz et al., 2015).
Adenosine Receptor Ligands
- Chromone–Thiazole Hybrids: These hybrids have been designed as potential ligands for human adenosine receptors, indicating a role in the treatment of conditions like inflammation and cardiovascular diseases (Cagide et al., 2015).
Electrophilic Substitution Reactions
- Synthesis and Reactivity Studies: Research has been conducted on the synthesis and subsequent reactions of benzothiazole derivatives, shedding light on their chemical reactivity and potential applications in synthesis chemistry (Aleksandrov et al., 2017).
Diuretic Activity
- In Vivo Diuretic Activity: Biphenyl benzothiazole-2-carboxamide derivatives were synthesized and screened for diuretic activity, indicating potential applications in treating conditions like hypertension or edema (Yar et al., 2009).
Antipsychotic Agents
- Evaluation as Antipsychotic Agents: Certain heterocyclic carboxamides, structurally similar, have been prepared and evaluated as potential antipsychotic agents, indicating a potential application in mental health treatments (Norman et al., 1996).
Cyanide Anion Chemosensors
- Cyanide Detection: Derivatives of coumarin benzothiazole have been synthesized for use as chemosensors for cyanide anions, suggesting applications in environmental monitoring and safety (Wang et al., 2015).
Cytotoxicity Studies
- Cytotoxicity and QSAR Analysis: Certain chromone derivatives have been investigated for their cytotoxicity against cancer cell lines, offering insights into the development of new anticancer drugs (Shi et al., 2018).
Pharmaceutical Applications
- Chromium Measurement in Pharmaceuticals: Research involving benzamide derivatives like N-(thiazol-2-ylcarbamothioyl) benzamide has been conducted to develop new methods for measuring chromium in pharmaceutical samples (Vazifekhoran et al., 2023).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClN2O3S/c1-2-10-23-17-14(21)7-5-9-16(17)27-20(23)22-18(24)13-11-12-6-3-4-8-15(12)26-19(13)25/h1,3-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVVCPIWZRNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-cyclopentyl-6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2746569.png)



![1-(3,4-dichlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2746573.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746576.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2746578.png)
![3-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2746579.png)

![N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2746581.png)



